molecular formula C16H10FNO2 B2932588 2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione CAS No. 1025573-44-7

2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2932588
CAS No.: 1025573-44-7
M. Wt: 267.259
InChI Key: UGIHRADPDNYNIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluorophenyl group, an imino group, and a dihydroindene-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 2-fluorobenzaldehyde with 2,3-dihydro-1H-indene-1,3-dione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione
  • 2-{[(2-bromophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione
  • 2-{[(2-methylphenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione

Uniqueness

The presence of the fluorophenyl group in 2-{[(2-fluorophenyl)imino]methyl}-2,3-dihydro-1H-indene-1,3-dione imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from other similar compounds and potentially more effective in specific applications .

Properties

IUPAC Name

2-[(2-fluorophenyl)iminomethyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2/c17-13-7-3-4-8-14(13)18-9-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-9,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIHRADPDNYNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C=NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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